![molecular formula C16H15N3O2S B2772347 [5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine CAS No. 438030-43-4](/img/structure/B2772347.png)
[5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine
Overview
Description
The compound “[5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine” is a complex organic molecule that contains several functional groups including a nitro group (-NO2), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and an amine group (-NH2). These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of a nitro group, a thiazole ring, and an amine group means that the compound likely has regions of both positive and negative charge, which could allow it to interact in interesting ways with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group could potentially be reduced to an amino group, and the amine group could react with acids to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a nitro group could make the compound relatively acidic, and the presence of an aromatic ring could give it relatively high stability .Scientific Research Applications
Antiviral Activity
Indole derivatives, including thiazoles, have been explored for their antiviral potential. Researchers have synthesized various indole-based compounds and evaluated their efficacy against viruses. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Anticancer Properties
Indole derivatives have also been investigated as potential anticancer agents. Consider the following:
- 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed with alkyl and sulfonyl groups, inspired by pharmacophores found in existing antitumor drugs .
- [6-(4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides , containing the indole scaffold, demonstrated cytotoxicity against human tumor cell lines .
Antidiabetic Potential
Given the diverse biological activities associated with indole derivatives, it’s plausible that this compound could impact glucose metabolism or insulin sensitivity. However, dedicated studies are necessary to validate its antidiabetic effects.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-methylphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11-4-2-3-5-14(11)18-16-17-10-15(22-16)12-6-8-13(9-7-12)19(20)21/h2-9,15H,10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZULWBMACAOYNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NCC(S2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319858 | |
Record name | N-(2-methylphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832459 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
438030-43-4 | |
Record name | N-(2-methylphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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